Decahydro-quinolin-4-ol
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Overview
Description
Decahydro-quinolin-4-ol, also known as decahydro-4-quinolinol, is a heterocyclic organic compound with the molecular formula C9H17NO. It is a derivative of quinoline, where the aromatic ring is fully hydrogenated, resulting in a saturated bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydro-quinolin-4-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, quinoline can be hydrogenated over a platinum catalyst to yield decahydroquinoline, which can then be further hydroxylated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions often include high pressure and temperature to ensure complete hydrogenation of the quinoline ring. The hydroxylation step may involve the use of specific oxidizing agents under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Decahydro-quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding decahydroquinoline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of decahydroquinoline.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Decahydro-quinolin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of decahydro-quinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Decahydroquinoline: Lacks the hydroxyl group present in decahydro-quinolin-4-ol.
Quinoline: An aromatic compound with a similar core structure but without hydrogenation.
4-Hydroxyquinoline: Contains a hydroxyl group but retains the aromatic nature of quinoline
Uniqueness: this compound is unique due to its fully hydrogenated structure combined with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQARXBFLAEGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49788-04-7 |
Source
|
Record name | decahydroquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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